molecular formula C4H6O3 B044764 Succinic semialdehyde CAS No. 692-29-5

Succinic semialdehyde

Cat. No. B044764
CAS RN: 692-29-5
M. Wt: 102.09 g/mol
InChI Key: UIUJIQZEACWQSV-UHFFFAOYSA-N
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Description

Synthesis Analysis

SSA synthesis predominantly occurs through the action of GABA transaminase, which converts GABA into SSA. This conversion is a crucial step in the degradation pathway of GABA, a major inhibitory neurotransmitter in the mammalian central nervous system (CNS). The enzymatic activity responsible for this conversion has been well-characterized in various species, including humans, rats, and even plants, demonstrating the universal importance of SSA in biological systems (Busch & Fromm, 1999); (Embree & Albers, 1964).

Molecular Structure Analysis

The molecular structure of SSA is characterized by its aldehyde group, which makes it highly reactive and a key intermediate in various biochemical reactions. SSA dehydrogenase (SSADH) enzymes, which convert SSA into succinate, exhibit specificity towards SSA, indicating a well-defined molecular interaction. The enzyme from pig brain, for example, has been studied for its reactivity towards lysyl residues, revealing insights into its molecular structure and function (Blaner & Churchich, 1979).

Chemical Reactions and Properties

SSA undergoes enzymatic oxidation by SSADH to produce succinate. This reaction is crucial for the metabolism of GABA and is highly regulated by adenine nucleotides, indicating its importance in cellular energy balance. The reaction is specific for SSA and uses NAD+ as a cofactor, demonstrating the chemical specificity of this pathway (Busch & Fromm, 1999).

Physical Properties Analysis

The physical properties of SSA, such as its solubility in water and reactivity, are crucial for its role in biochemical pathways. Its aldehyde group contributes to its chemical reactivity, making it an essential intermediate in metabolic reactions. The preparation and purification methods for SSA, as well as its quantitative estimation, are critical for studying its physical properties and its role in biological systems (Taberner, Barnett, & Kerkut, 1972).

Chemical Properties Analysis

SSA's chemical properties, including its reactivity with various biochemical compounds, underline its significance in metabolism. The enzyme activities related to SSA, such as its oxidation to succinate and reduction to GABA, highlight its pivotal role in the GABA shunt pathway. These reactions not only demonstrate the chemical versatility of SSA but also its importance in maintaining metabolic balance and neurotransmitter levels in the brain (Andriamampandry et al., 1998).

Scientific Research Applications

1. Neurological Disorders and Deficiencies

Succinic semialdehyde dehydrogenase (SSADH) deficiency is a significant area of study. This rare disorder affects the degradation pathway of γ-aminobutyric acid (GABA), leading to developmental delay, hypotonia, mental retardation, ataxia, and behavioral problems, among other symptoms. It's identified through the presence of 4-hydroxybutyric aciduria in urine organic acid analysis (Pearl et al., 2003). Another study highlights the acute neurological presentations in infants, like choreoathetosis and severe hypotonia during febrile illnesses, as potential indicators of SSADH deficiency (Zeiger et al., 2016).

2. Metabolic Engineering

Research into the photosynthetic production of succinate in cyanobacteria has demonstrated the potential of using succinic semialdehyde dehydrogenase for sustainable chemical production. Metabolic engineering of cyanobacteria strains has enabled the production of significant amounts of succinate, a valuable commodity chemical (Lan & Wei, 2016).

3. Biochemical and Structural Analysis

Studies have explored the enzymatic mechanisms of succinic semialdehyde dehydrogenase, providing insights into its structure and function. For example, one study highlighted the role of specific residues in the enzyme's catalytic activity and cofactor preference, enhancing our understanding of its function in different biological pathways (Xie et al., 2020).

4. Agricultural Applications

In the context of agriculture, research has shown that succinate semialdehyde plays a role in plant stress responses. A study on Arabidopsis mutants subjected to submergence stress revealed that the enzyme glyoxylate reductase, which converts succinic semialdehyde to γ-hydroxybutyrate, is important for plant survival under these conditions (Allan et al., 2012).

Safety And Hazards

When the oxidation of succinic semialdehyde to succinic acid is impaired, accumulation of succinic semialdehyde takes place which leads to succinic semialdehyde dehydrogenase deficiency .

Future Directions

There are gaps in knowledge that need to be addressed for the implementation of successful gene and enzyme replacement therapies for succinic semialdehyde dehydrogenase deficiency (SSADHD). A novel SSADHD mouse model that enables ‘on-demand’ SSADH restoration has been developed, allowing proof-of-concept studies to fine-tune SSADH restoration in preparation for eventual human trials .

properties

IUPAC Name

4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O3/c5-3-1-2-4(6)7/h3H,1-2H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIUJIQZEACWQSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00219231
Record name Succinic semialdehyde
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Molecular Weight

102.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Succinic acid semialdehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001259
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Succinic semialdehyde

CAS RN

692-29-5
Record name 4-Oxobutanoic acid
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Record name Succinic semialdehyde
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Record name Succinic semialdehyde
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Record name 4-oxobutanoic acid
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Record name SUCCINIC SEMIALDEHYDE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Succinic acid semialdehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001259
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

The routes detailed in FIG. 12 are able to achieve the maximum theoretical 6-ACA yield of 0.8 moles 6-ACA per mole glucose utilized. The energetic yield is also favorable, with a maximum of 1.6 moles ATP per mole glucose utilized at the maximum product yield. The following assumptions were used to calculate yield: 1) phosphoenolpyruvate (PEP) carboxykinase is able to operate in the ATP-generating direction, 2) NH4 and 6-ACA are transported into the cell by proton antiport, and 3) succinic semialdehyde is formed from alpha-ketoglutarate and/or succinyl-CoA. Succinic semialdehyde dehydrogenase is a NAD(P)H and CoA-dependent aldehyde dehydrogenase that converts succinyl-CoA to succinic semialdehyde. Succinic semialdehyde is formed from alpha-ketoglutarate by two enzymes: alpha-ketoglutarate decarboxylase and 4-aminobutyrate transaminase.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10,500
Citations
PL Pearl, EJ Novotny, MT Acosta… - Annals of Neurology …, 2003 - Wiley Online Library
… Succinic semialdehyde dehydrogenase deficiency is a rare disorder of the degradation … Succinic semialdehyde dehydrogenase deficiency may be an underrecognized neurometabolic …
Number of citations: 135 onlinelibrary.wiley.com
PL Pearl, KM Gibson, MA Cortez, Y Wu… - Journal of inherited …, 2009 - Springer
… successful conversion of succinic semialdehyde to succinic acid, and leads to diversion to an alternative by-product, γ-hydroxybutyrate (GHB), via succinic semialdehyde reductase (aldo…
Number of citations: 119 link.springer.com
M Didiasova, A Banning, H Brennenstuhl… - Cells, 2020 - mdpi.com
Succinic semialdehyde dehydrogenase deficiency (SSADH-D) is a genetic disorder that … The disease is caused by impaired activity of the mitochondrial enzyme succinic semialdehyde …
Number of citations: 29 www.mdpi.com
PL Pearl, KM Gibson, MT Acosta, LG Vezina… - Neurology, 2003 - AAN Enterprises
… Succinic semialdehyde dehydrogenase (SSADH) deficiency … Succinic semialdehyde dehydrogenase (SSADH) deficiency … is converted via the intermediate succinic semialdehyde to 4-…
Number of citations: 210 n.neurology.org
PL Pearl, N Wiwattanadittakul, JB Roullet, KM Gibson - 2016 - europepmc.org
… While vigabatrin is an irreversible inhibitor of GABA-transaminase and thus inhibits the formation of succinic semialdehyde, it has shown inconsistent results in treatment of seizures …
Number of citations: 43 europepmc.org
S Lapalme-Remis, EC Lewis, C De Meulemeester… - Neurology, 2015 - AAN Enterprises
Objective: The natural history of succinic semialdehyde dehydrogenase (SSADH) deficiency in adulthood is unknown; we elucidate the clinical manifestations of the disease later in life. …
Number of citations: 51 n.neurology.org
I Knerr, KM Gibson, G Murdoch, GS Salomons… - Pediatric …, 2010 - Elsevier
… Succinic semialdehyde dehydrogenase enzymatic activity in lymphocytes was profoundly deficient, confirming the diagnosis of succinic semialdehyde … of normal succinic semialdehyde …
Number of citations: 38 www.sciencedirect.com
KJ Kim, PL Pearl, K Jensen, OC Snead… - Antioxidants & redox …, 2011 - liebertpub.com
… Jakobs and coworkers speculated that a block at the level of succinic semialdehyde dehydrogenase (SSADH) would lead to the accumulation of succinic semialdehyde (SSA), which …
Number of citations: 81 www.liebertpub.com
N Bouché, A Fait, D Bouchez… - Proceedings of the …, 2003 - National Acad Sciences
… transaminase, which converts GABA to succinic semialdehyde, and succinic-semialdehyde dehydrogenase (SSADH), which oxidizes succinic semialdehyde to succinate coupled with …
Number of citations: 466 www.pnas.org
E Nguyen, MJ Picklo Sr - Biochimica et Biophysica Acta (BBA)-Molecular …, 2003 - Elsevier
… mitochondrial aldehyde dehydrogenase, succinic semialdehyde dehydrogenase (SSADH/… inhibit SSADH activity using the endogenous substrate, succinic semialdehyde (SSA, 50 μM). …
Number of citations: 53 www.sciencedirect.com

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